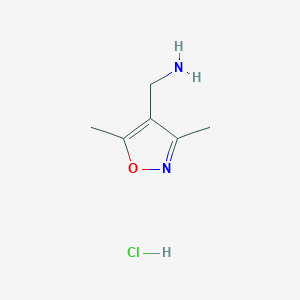

(3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride

Vue d'ensemble

Description

(3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O and its molecular weight is 162.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of (3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride are Bromodomains BRD4(1) and BRD2(1) . These bromodomains play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails .

Mode of Action

The compound acts as an acetyl-lysine-mimetic bromodomain ligand . It interacts with its targets by inhibiting the bromodomains BRD4(1) and BRD2(1), thereby disrupting their function .

Biochemical Pathways

The inhibition of BRD4(1) and BRD2(1) by this compound affects the gene expression pathways regulated by these bromodomains

Pharmacokinetics

Itsmolecular weight of 162.62 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific genes regulated by the inhibited bromodomains. One study hypothesized that the compound might interfere with cellular DNA damage repair mechanisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability

Activité Biologique

(3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride is a chemical compound recognized for its diverse biological activities. This article focuses on its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a unique isoxazole ring substituted with two methyl groups at the 3 and 5 positions. This structural configuration enhances its stability and solubility in biological systems, making it an attractive candidate for therapeutic applications.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity

- Anti-inflammatory Effects

- Antioxidant Properties

- Anticancer Activity : The compound has been shown to inhibit the proliferation of various cancer cell lines by modulating specific signaling pathways associated with cell growth and apoptosis. Research indicates that it can induce apoptosis in cancer cells through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as p21WAF-1 .

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in vitro. This effect is significant in conditions characterized by chronic inflammation .

- Antioxidant Properties : The compound exhibits substantial antioxidant activity, effectively scavenging free radicals. This property is crucial for protecting cells from oxidative stress-related damage .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison to related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antioxidant, Anti-inflammatory |

| (3-Methylisoxazol-4-YL)methanamine hydrochloride | Structure | Anti-inflammatory |

| (5-Methylisoxazol-4-YL)methanamine hydrochloride | Structure | Antioxidant |

Case Studies

Several studies have explored the efficacy of this compound:

- Cytotoxic Effects on Cancer Cell Lines : A study published in MDPI evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated significant antiproliferative effects with IC50 values suggesting effective concentrations for therapeutic applications .

- Mechanistic Insights : Research demonstrated that the compound interacts with bromodomain proteins, which are pivotal in regulating gene expression related to cancer progression. The structure-guided optimization of derivatives has shown promising results in inhibiting BRD4 activity .

- Antioxidant Evaluation : Using DPPH and ABTS assays, researchers quantified the radical scavenging activity of this compound, confirming its potential as an antioxidant agent .

Applications De Recherche Scientifique

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation. For example, research indicates that (3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride can modulate pathways associated with tumor growth and metastasis.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involved the inhibition of key signaling pathways such as the PI3K/Akt pathway, crucial for cell survival and growth.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Inhibition of PI3K/Akt pathway |

| A549 | 15.0 | Induction of apoptosis |

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Study Findings : In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Biochemical Probes

This compound serves as a biochemical probe in studies aimed at understanding enzyme mechanisms. Its unique structure allows it to interact with various biological targets.

Application Example : The compound has been utilized in assays to study its interaction with bromodomains, which are critical for regulating gene expression through chromatin remodeling.

Material Science

The compound's properties make it an attractive candidate for developing new materials. Its ability to form stable complexes with metal ions can be leveraged in creating advanced materials for electronics or catalysis.

Polymer Synthesis

Research indicates that this compound can be used as a building block in synthesizing polymers with tailored properties.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Conductive Polymers | Electronics | Increased conductivity |

| Biodegradable Plastics | Environmental Applications | Improved degradation rates |

Analyse Des Réactions Chimiques

Amine Reactivity

The primary amine group in (3,5-dimethylisoxazol-4-yl)methanamine hydrochloride participates in nucleophilic reactions after deprotonation under basic conditions. Key reactions include:

Acylation Reactions

Reaction with acyl chlorides or anhydrides forms stable amides. For example:

-

Conditions : Triethylamine (base), dichloromethane (solvent), room temperature.

-

Yield : ~70–85% (estimated from analogous reactions in).

Sulfonamide Formation

Sulfonyl chlorides react with the amine to produce sulfonamides:

Alkylation Reactions

The amine undergoes alkylation with alkyl halides:

-

Conditions : Potassium carbonate, dimethylformamide, 60–80°C.

Nucleophilic Substitution at the Isoxazole Ring

Under strong acidic or basic conditions, the isoxazole ring may undergo substitution at the 4-position:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃ (conc.) | H₂SO₄, 0°C | Nitro-substituted derivative | |

| Cl₂ | FeCl₃, reflux | Chlorinated isoxazole |

Ring-Opening Reactions

Hydrolysis under strongly acidic or basic conditions cleaves the isoxazole ring:

Oxidation of the Amine Group

The primary amine can be oxidized to a nitro group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

Coordination Chemistry

The amine group acts as a ligand in metal complexes:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | Ethanol, reflux | Square-planar Cu(II) complex | Catalysis |

| Pd(OAc)₂ | DMF, 100°C | Pd-N coordination polymer | Suzuki coupling |

Stability and Degradation

Propriétés

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-4-6(3-7)5(2)9-8-4;/h3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDUIFIYJWSIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503469-65-6 | |

| Record name | 4-Isoxazolemethanamine, 3,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503469-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.